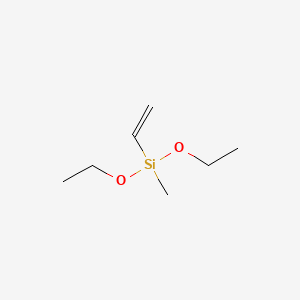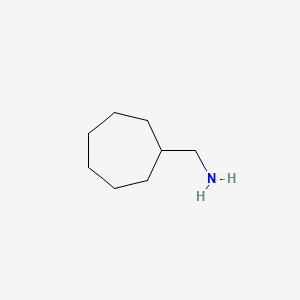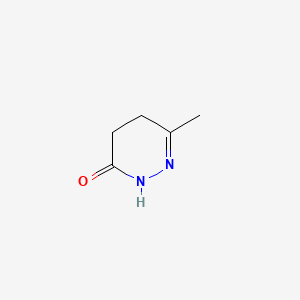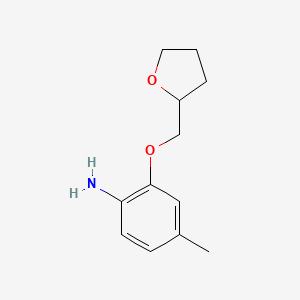
Diethoxy(methyl)vinylsilane
Overview
Description
Diethoxy(methyl)vinylsilane is an organosilicon compound with the chemical formula C7H16O2Si . It is a colorless to light yellow liquid that is soluble in methanol and has a boiling point of approximately 133-134°C . This compound is known for its reactive vinyl group, which makes it a valuable intermediate in various chemical processes .
Mechanism of Action
Target of Action
Diethoxy(methyl)(vinyl)silane, also known as Diethoxymethylvinylsilane, is an organosiloxane with a reactive vinyl group . It primarily targets the formation of highly cross-linked polymers through thermal polymerization reaction .
Mode of Action
The mode of action of Diethoxy(methyl)(vinyl)silane involves its interaction with the process of polymerization. The compound, having a reactive vinyl group, can be converted into a highly cross-linked polymer through thermal polymerization reaction .
Biochemical Pathways
The biochemical pathway affected by Diethoxy(methyl)(vinyl)silane is the polymerization process. The compound’s ability to form highly cross-linked polymers influences the downstream effects of this pathway .
Pharmacokinetics
Its physical properties such as its liquid form, density of 0858 g/mL at 25 °C, and boiling point of 133-134 °C, suggest that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of the action of Diethoxy(methyl)(vinyl)silane is the formation of highly cross-linked polymers. These polymers have high thermo-stability and good toughness, making them suitable for various applications .
Action Environment
The action of Diethoxy(methyl)(vinyl)silane is influenced by environmental factors such as temperature, as its polymerization reaction is thermal . Its stability and efficacy may also be affected by the presence of moisture, as it is moisture sensitive .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethoxy(methyl)vinylsilane can be synthesized through the reaction of vinyl chloride with diethoxymethylsilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, diethoxymethylvinylsilane is produced using a continuous flow process. This method involves the gradual addition of reactants to a reactor, where they are mixed and heated to the desired temperature. The product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diethoxy(methyl)vinylsilane undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form highly cross-linked polymers through thermal polymerization.
Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of silanols and ethanol.
Oxidation: It can undergo oxidative cleavage of the Si-C bond to form poly(vinyl alcohol)-co-styrene.
Common Reagents and Conditions
Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) at elevated temperatures.
Hydrolysis: Typically occurs in the presence of water or moisture at room temperature.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or ozone under controlled conditions.
Major Products Formed
Polymerization: Cross-linked polymers with high thermal stability.
Hydrolysis: Silanols and ethanol.
Oxidation: Poly(vinyl alcohol)-co-styrene.
Scientific Research Applications
Diethoxy(methyl)vinylsilane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethylvinylsilane: Similar in structure but contains methoxy groups instead of ethoxy groups.
Triethoxyvinylsilane: Contains three ethoxy groups and is used in similar applications.
Vinyltrimethylsilane: Contains three methyl groups and is used in polymerization reactions.
Uniqueness
Diethoxy(methyl)vinylsilane is unique due to its combination of ethoxy groups and a reactive vinyl group. This combination allows it to undergo a wide range of chemical reactions, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
ethenyl-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-5-8-10(4,7-3)9-6-2/h7H,3,5-6H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGQQKKTDDNCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863553 | |
| Record name | Ethenyl(diethoxy)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5507-44-8 | |
| Record name | Vinylmethyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5507-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxy(methyl)vinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005507448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylmethyldiethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, ethenyldiethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethoxy(methyl)(vinyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHOXY(METHYL)VINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV933D25BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diethoxymethylvinylsilane impact the properties of silica matrices used for incorporating organic dyes?
A1: Diethoxymethylvinylsilane (DEMVS) acts as a gel modifier when combined with tetraethoxysilane (TEOS) during the formation of silica matrices. This modification influences several key properties:
- Improved dye incorporation: While high concentrations of DEMVS can hinder dye incorporation, carefully controlled ratios of DEMVS to TEOS can enhance the solubility of specific dyes. For example, the functionalized dye 0-4-methylcoumarinyl-N-[3-(triethoxysilyl)-propyl] carbamate showed improved solubility in highly modified DEMVS-TEOS matrices. []
- Enhanced thermal stability: Doped matrices synthesized with DEMVS exhibit improved thermal stability of the incorporated dyes compared to pure TEOS matrices. This effect was observed with the dye oxazine 725. []
- Prevention of cracking: Adding DEMVS to TEOS helps prevent cracking during the drying process of the gel, particularly at DEMVS-TEOS molar ratios greater than 2.750. []
Q2: What are the limitations of using Diethoxymethylvinylsilane in creating dye-doped silica matrices?
A2: While DEMVS offers benefits, there are limitations to consider:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,20-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-2,12,17,27-tetrone](/img/structure/B1346701.png)








![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)



![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)
